molecular formula C12H19ClN2O4 B579969 Carbidopa Ethyl Ester CAS No. 96115-88-7

Carbidopa Ethyl Ester

Numéro de catalogue: B579969
Numéro CAS: 96115-88-7
Poids moléculaire: 290.744
Clé InChI: RDZNHZDWWRBLCA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Carbidopa Ethyl Ester, chemically known as Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate hydrochloride, is a derivative of Carbidopa. Carbidopa is a well-known decarboxylase inhibitor used primarily in the treatment of Parkinson’s disease. This compound serves as an intermediate in the synthesis of Carbidopa and is used in various research and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Carbidopa Ethyl Ester typically involves the esterification of Carbidopa. One common method includes the reaction of Carbidopa with ethanol in the presence of an acid catalyst to form the ethyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.

    Reduction: The compound can be reduced to its corresponding alcohols under mild conditions.

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Carbidopa Ethyl Ester is primarily researched for its role in enhancing levodopa therapy for Parkinson's disease. Studies indicate that it significantly improves gastrointestinal absorption and reduces motor fluctuations associated with levodopa treatment.

Clinical Trials Overview:

  • A randomized controlled trial compared etilevodopa-carbidopa (an ethyl ester prodrug) with standard levodopa-carbidopa therapy.
  • Results showed no significant differences in efficacy but noted improved gastric solubility and faster onset of action with etilevodopa .

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory potential of this compound. Research indicates it may inhibit T cell activation, suggesting a role in developing cancer immunotherapies and managing autoimmune diseases.

Case Study Insights:

  • In experimental models, this compound was shown to mitigate symptoms of autoimmune diseases such as experimental autoimmune encephalitis and collagen-induced arthritis, indicating broader therapeutic applications beyond Parkinson's disease .

Endocrinological Implications

This compound has also been studied for its effects on hormone secretion. It has been observed to increase serum prolactin levels without significantly altering growth hormone or cortisol levels, indicating potential applications in endocrinology .

Mécanisme D'action

Carbidopa Ethyl Ester, like Carbidopa, inhibits the enzyme aromatic L-amino acid decarboxylase (DOPA decarboxylase). This inhibition prevents the peripheral conversion of levodopa to dopamine, allowing more levodopa to reach the brain where it can be converted to dopamine. This mechanism is crucial in the treatment of Parkinson’s disease, as it enhances the efficacy of levodopa therapy .

Comparaison Avec Des Composés Similaires

Uniqueness: Carbidopa Ethyl Ester is unique due to its role as an intermediate in the synthesis of Carbidopa. Its ester form allows for easier manipulation in synthetic processes, making it valuable in both research and industrial applications. Unlike Carbidopa, which is directly used in therapy, this compound is primarily used for its synthetic utility .

Activité Biologique

Carbidopa Ethyl Ester (C12H18N2O4) is a chemical compound recognized as a precursor to Carbidopa, which plays a significant role in the treatment of Parkinson's disease. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Molecular Characteristics

  • Molecular Formula : C12H18N2O4
  • Molecular Weight : 254.28 g/mol

This compound is primarily utilized for its ability to enhance the bioavailability of levodopa by inhibiting the enzyme aromatic amino acid decarboxylase (AADC). This inhibition prevents the peripheral conversion of levodopa into dopamine, allowing more levodopa to reach the central nervous system (CNS) where it can be converted to dopamine.

This compound functions as a peripheral DDC inhibitor , which has several implications for its biological activity:

  • Inhibition of AADC : By inhibiting AADC, this compound reduces the conversion of levodopa to dopamine outside the CNS, thereby increasing levodopa availability in the brain.
  • Enhanced Dopamine Production : The increased concentration of levodopa in the CNS leads to enhanced dopamine production, alleviating symptoms associated with Parkinson’s disease.
  • Immunosuppressive Properties : Research indicates that Carbidopa can inhibit T cell activation, suggesting potential applications in immunomodulation and cancer therapies.

Pharmacokinetics

This compound undergoes hydrolysis in vivo to convert into Carbidopa, facilitated by nonspecific esterases. This conversion is crucial for its pharmacological effects, as it allows Carbidopa to exert its action on AADC effectively. The pharmacokinetic profile includes:

  • Absorption : Enhanced solubility and quicker absorption compared to standard formulations.
  • Distribution : Widely distributed in peripheral tissues, with limited penetration across the blood-brain barrier.

Parkinson's Disease Treatment

This compound is primarily used in combination with levodopa for treating Parkinson's disease. Clinical studies have shown that this combination results in:

  • Reduced Motor Fluctuations : Patients experience fewer motor fluctuations and dyskinesias compared to those treated with levodopa alone .
  • Improved Therapeutic Outcomes : Enhanced therapeutic efficacy due to better CNS absorption of levodopa.

Immunological Applications

Emerging research suggests that this compound may have applications beyond neurology:

  • Autoimmune Diseases : It has been studied for its ability to mitigate conditions like experimental autoimmune encephalitis and collagen-induced arthritis in animal models, indicating potential use in treating autoimmune disorders.

Data Table: Summary of Research Findings

Study FocusFindingsReference
Mechanism of ActionInhibition of AADC increases levodopa bioavailability in CNS.
Clinical EfficacyCombination therapy reduces motor fluctuations and improves patient outcomes.
Immunosuppressive EffectsInhibits T cell activation; potential applications in cancer therapies.
PharmacokineticsEnhanced absorption and distribution; hydrolysis converts to active Carbidopa.

Case Study 1: Efficacy in Advanced Parkinson's Disease

A randomized controlled trial involving 62 patients demonstrated that etilevodopa (an ethyl ester prodrug) resulted in a 21% decrease in time to maximum concentration compared to standard treatments. Although not all outcomes were statistically significant, the trend suggested improved management of advanced Parkinson's symptoms .

Case Study 2: Immunomodulatory Effects

In an experimental model of autoimmune encephalitis, administration of Carbidopa demonstrated a significant reduction in disease severity and T cell activation markers, suggesting its potential as an immunomodulatory agent.

Propriétés

IUPAC Name

ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8/h4-6,14-16H,3,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYOMTNVXXPNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620938
Record name Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91908-71-3
Record name Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, α-hydrazinyl-3,4-dihydroxy-α-methyl-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.